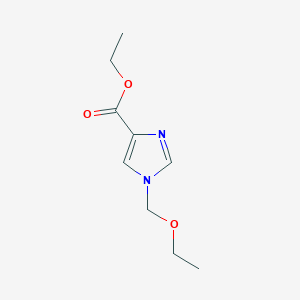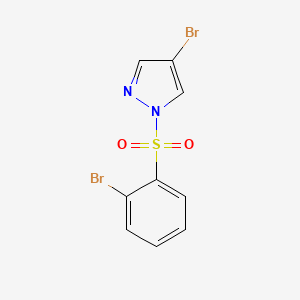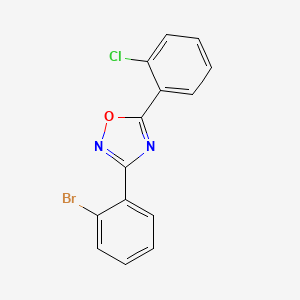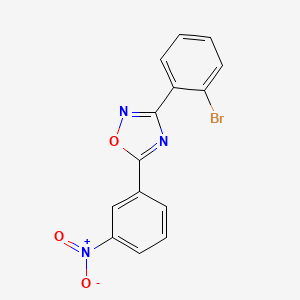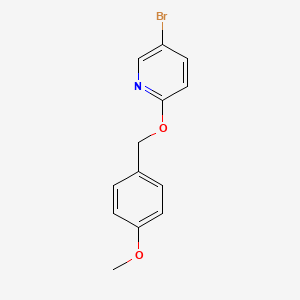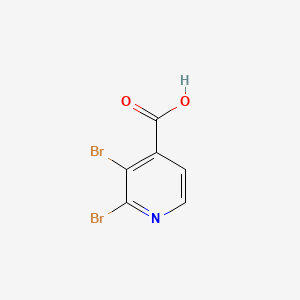
Vinyltrimethylsilane
概要
説明
Vinyltrimethylsilane, also referred to as VTMS, is an organosilicon compound with the molecular formula C3H9Si. It is a colorless liquid that is used in various industrial applications, including as a reagent in organic synthesis, as an intermediate in the production of polysilanes, and as a catalyst for the polymerization of organosilanes. It is also used as a reagent in the production of polymers, silicones, and other organosilicon compounds.
科学的研究の応用
Barrier Coatings
Vinyltrimethylsilane has been studied for its use in the deposition of barrier coatings onto polymer substrates. These coatings can be either organosilane films or silica-like inorganic, dense barrier films, with properties adjustable by modifying RF power and oxygen addition. The coatings, developed through radio-frequency glow discharges, demonstrate high barrier performances (Francescangeli, Palumbo, & D'Agostino, 2008).
Nanocomposite Low-k SiCOH Films
This compound has been used as a precursor in the deposition of SiCOH films through plasma-enhanced chemical vapor deposition (PECVD). These films show promising attributes for use in electronic applications, with a lower dielectric constant and higher carbon content compared to those prepared with other precursors. The process parameters like substrate temperature and plasma power significantly influence the film properties (Kwak, Jeong, & Rhee, 2004).
Surface Chemistry Studies
The chemical reactivity of surfaces coated with this compound has been explored, particularly in the context of semiconductor manufacturing. This compound's interaction with surfaces like titanium carbonitride-covered silicon has been studied using various spectroscopic techniques, providing insights into its adsorption and desorption mechanisms (Pirolli & Teplyakov, 2006).
Polymerization and Chemical Modification
This compound has been involved in various polymerization reactions. Studies have shown that the presence of the trimethylsilyl group in the polymer structure can influence the properties and reactivity of the resulting polymers. The applications range from the creation of specific polymers to the modification of existing ones, demonstrating the compound's versatility in polymer chemistry (Kanazashi, 1955).
Electronic Device Manufacture
This compound has been used in the controlled deposition of copper on glass substrates, representing a step towards nonlithographic electronic device manufacture. This application highlights its role in the development of novel electronic materials and processes (Rozenberg, Bresler, Speakman, Jeynes, & Steinke, 2002).
Safety and Hazards
Vinyltrimethylsilane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
将来の方向性
Vinyltrimethylsilane has been studied as a novel electrolyte additive for improving interfacial stability of Li-rich cathode working in high voltage . This suggests potential future directions in the field of battery technology.
Relevant Papers One relevant paper titled “this compound as a novel electrolyte additive for improving interfacial stability of Li-rich cathode working in high voltage” discusses the use of this compound as an electrolyte additive for improving interfacial stability . Another paper titled “Proton Magnetic Resonance Spectra of Vinylmethylsilanes” discusses the proton magnetic resonance spectra of this compound .
作用機序
Target of Action
Vinyltrimethylsilane primarily targets unsaturated silanes . The carbon-silicon bond in these targets is highly electron-releasing, which can stabilize a positive charge in the β position . This property is exploited in electrophilic additions to allyl- and vinylsilanes .
Mode of Action
The mode of action of this compound involves the electrophilic substitution of unsaturated silanes . The electron-releasing strength of the carbon-silicon bond is large, controlling the site of reaction and stereoselectivity . The formation of the new carbon-carbon bond occurs at the γ position of allyl silanes and the β position of vinylsilanes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electrophilic substitution of unsaturated silanes . After the formation of the carbon-electrophile bond, silicon elimination is assisted by a nucleophile . This process leads to the formation of mixtures of double bond isomers .
Result of Action
The result of this compound’s action is the formation of new carbon-carbon bonds at specific positions in unsaturated silanes . This leads to the generation of silyl-ethers , which can further generate sulfenate nucleophiles in the presence of fluoride ion .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its reactivity can be enhanced by copolymerization with monomers with poor reactivity with themselves . Additionally, its stability and efficacy can be affected by storage conditions .
生化学分析
Biochemical Properties
Vinyltrimethylsilane plays a significant role in biochemical reactions, particularly in the formation of silyl ethers. It interacts with various enzymes and proteins, facilitating the modification of biomolecules. For instance, it can react with alcohols in the presence of a rhodium catalyst to form silyl ethers, which are important intermediates in organic synthesis . The interaction between this compound and these biomolecules is typically characterized by the formation of covalent bonds, which can alter the properties and reactivity of the biomolecules involved.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modify the activity of certain enzymes, leading to changes in metabolic flux and the levels of specific metabolites . Additionally, this compound can impact cell signaling pathways by interacting with signaling proteins, potentially altering their activity and downstream effects.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as a nucleophile, attacking electrophilic centers in biomolecules and forming stable covalent bonds . This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods or under specific conditions, such as exposure to moisture or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to modify biomolecules . These effects can include changes in enzyme activity, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects have been observed at high doses, including potential damage to tissues and organs . These effects are likely due to the compound’s ability to form covalent bonds with biomolecules, leading to disruptions in normal cellular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the modification of biomolecules. It can interact with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and the levels of specific metabolites . For example, this compound can participate in the formation of silyl ethers, which are important intermediates in organic synthesis . These interactions can alter the properties and reactivity of the biomolecules involved, potentially impacting overall metabolic activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, this compound can bind to specific proteins that facilitate its transport across cell membranes, allowing it to reach its target sites within the cell . Additionally, the compound’s hydrophobic nature can influence its distribution within lipid-rich environments, such as cell membranes.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can exert its effects on cellular function. The compound can be directed to these compartments through targeting signals or post-translational modifications that guide its transport and localization . For example, this compound can be targeted to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes . These interactions can lead to changes in enzyme activity, gene expression, and overall cellular metabolism.
特性
IUPAC Name |
ethenyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12Si/c1-5-6(2,3)4/h5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSJLQSCSDMKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25036-32-2 | |
| Record name | Silane, ethenyltrimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25036-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1061071 | |
| Record name | Silane, ethenyltrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid with an unpleasant odor; [Air Products MSDS] | |
| Record name | Silane, ethenyltrimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vinyltrimethylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9550 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
754-05-2 | |
| Record name | Vinyltrimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=754-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyltrimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyltrimethylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, ethenyltrimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, ethenyltrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYLTRIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5HJ2RET1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



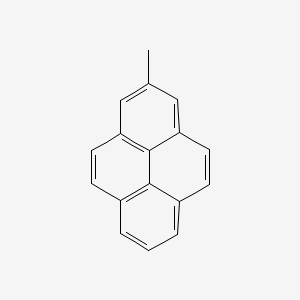
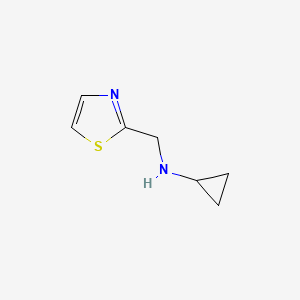
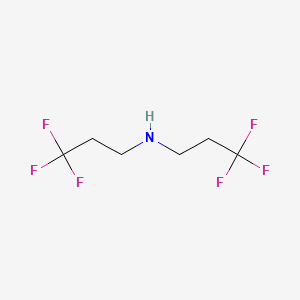
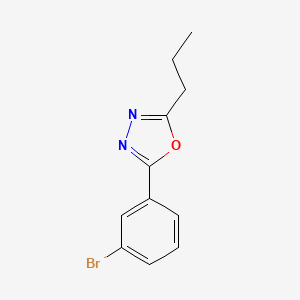
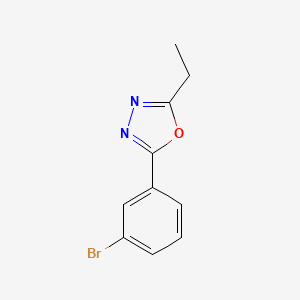
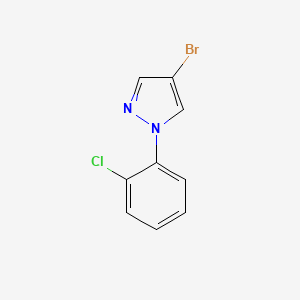
![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1294230.png)
